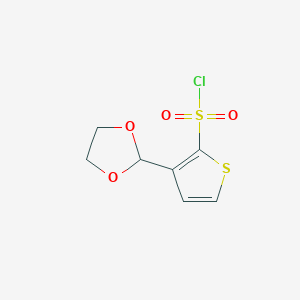

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride

Overview

Description

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride (3-DTSCl) is a heterocyclic organic compound belonging to the thiophene family. It is a white, crystalline solid that is soluble in most organic solvents and is used as a reagent in various organic synthesis processes. 3-DTSCl is an important intermediate in the synthesis of various organic compounds, including drugs, dyes, and other materials. It has been extensively studied and is used in a variety of scientific research applications.

Scientific Research Applications

Organic Semiconductor Development

Thiophene derivatives are pivotal in the advancement of organic semiconductors. They are used in the development of organic field-effect transistors (OFETs) due to their excellent charge-carrier mobility. The incorporation of 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride into semiconductor frameworks can enhance the electronic properties of OFETs, making them more efficient and reliable for use in flexible electronics .

OLED Fabrication

In the fabrication of organic light-emitting diodes (OLEDs), thiophene-based molecules play a significant role. They contribute to the emissive layer of OLEDs, which is responsible for the production of light. The unique structure of 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride can be utilized to improve the luminescence and stability of OLEDs, leading to better display technologies .

Pharmacological Research

Thiophene derivatives exhibit a range of pharmacological properties. They are explored for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. The specific compound could be synthesized and tested for such biological activities, contributing to the development of new therapeutic agents .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are known as corrosion inhibitors3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride could be applied in the formulation of coatings or additives that protect metals from corrosion, thereby extending the life of metal structures and components .

Synthesis of Fluorescent Probes

This compound is used in the synthesis of fluorescent probes for the detection of biological molecules. For instance, it can be part of a ratiometric fluorescent probe that differentiates cysteine from homocysteine and glutathione, which is crucial in biochemical research and diagnostics .

Inhibitor Synthesis

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride: is involved in the microwave-assisted synthesis of inhibitors like KN-93, which is an inhibitor of calmodulin kinase II. Such inhibitors are valuable in studying signal transduction pathways in cells .

Development of S1 Receptor Ligands

The compound is also used in the preparation of fluorinated spirobenzofuran piperidines, which act as S1 receptor ligands. These ligands have potential applications in neurological research and could lead to the development of treatments for disorders involving the S1 receptor .

Regio-Selective Synthesis of Indole Derivatives

Lastly, it serves as a reactant in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in pharmaceutical chemistry for their diverse biological activities .

properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTOURREASJQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441494 | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103011-38-7 | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)

![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)